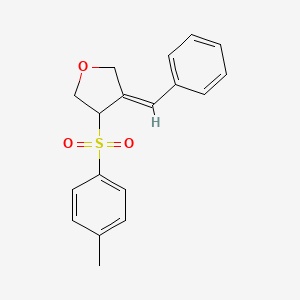
(E)-3-Benzylidene-4-tosyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Benzylidene-4-tosyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a benzylidene group at the 3-position and a tosyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Benzylidene-4-tosyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or halohydrins.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between an aldehyde and the corresponding tetrahydrofuran derivative.
Addition of the Tosyl Group: The tosyl group is added through a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-Benzylidene-4-tosyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-Benzylidene-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-3-Benzylidene-4-tosyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-3-Benzylidene-4-methyltetrahydrofuran: Similar structure but with a methyl group instead of a tosyl group.
(E)-3-Benzylidene-4-chlorotetrahydrofuran: Similar structure but with a chloro group instead of a tosyl group.
(E)-3-Benzylidene-4-nitrotetrahydrofuran: Similar structure but with a nitro group instead of a tosyl group.
Uniqueness: (E)-3-Benzylidene-4-tosyltetrahydrofuran is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and potential biological activity. The tosyl group can act as a leaving group in substitution reactions, making the compound versatile in synthetic applications.
Eigenschaften
Molekularformel |
C18H18O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(3E)-3-benzylidene-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C18H18O3S/c1-14-7-9-17(10-8-14)22(19,20)18-13-21-12-16(18)11-15-5-3-2-4-6-15/h2-11,18H,12-13H2,1H3/b16-11+ |
InChI-Schlüssel |
OVVAPWRAECLDDO-LFIBNONCSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C\2COC/C2=C\C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2COCC2=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)
![1-Phenyl-2-[(2-phenylquinazolin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12897906.png)
![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)
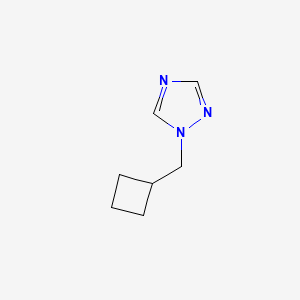

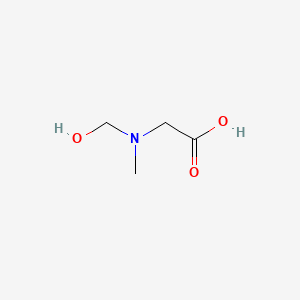


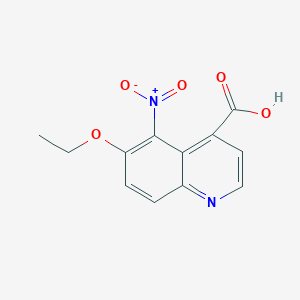
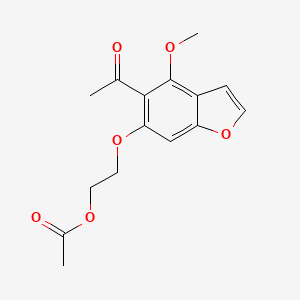
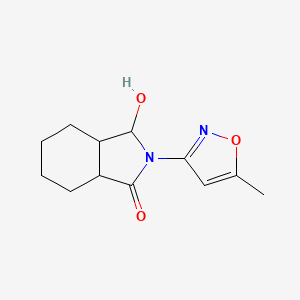
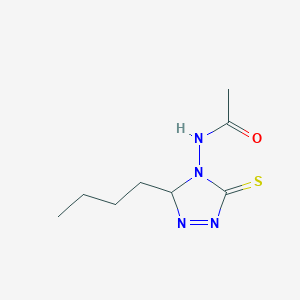
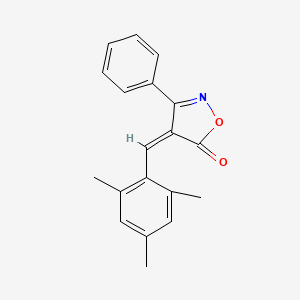
![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
